3-[3-(2-Carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;rhodium(2+)
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Overview
Description
3-[3-(2-Carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;rhodium(2+) is a complex organometallic compound that features a rhodium ion coordinated with a carboxylato-substituted phenyl group and a dimethylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;rhodium(2+) typically involves the coordination of rhodium ions with the organic ligand. One common method is to react rhodium chloride with the ligand in the presence of a base under inert atmosphere conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the rhodium ion.
Substitution: Ligands coordinated to the rhodium can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction could produce rhodium complexes with different coordination environments.
Scientific Research Applications
3-[3-(2-Carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;rhodium(2+) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon bond formation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to the unique properties of rhodium complexes.
Mechanism of Action
The mechanism by which 3-[3-(2-Carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;rhodium(2+) exerts its effects involves the coordination of the rhodium ion with various substrates. This coordination can activate the substrates towards different chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-Carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;palladium(2+)
- 3-[3-(2-Carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;platinum(2+)
Uniqueness
Compared to similar compounds, 3-[3-(2-Carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;rhodium(2+) is unique due to the specific electronic properties of rhodium, which can lead to different reactivity and selectivity in catalytic processes. Rhodium complexes are often more stable and can facilitate a wider range of chemical transformations compared to their palladium and platinum counterparts.
Properties
IUPAC Name |
3-[3-(2-carboxylato-2-methylpropyl)phenyl]-2,2-dimethylpropanoate;rhodium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);;/q;;2*+2/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCPGXZDVSBJII-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)[O-])C(=O)[O-].CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)[O-])C(=O)[O-].[Rh+2].[Rh+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O8Rh2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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